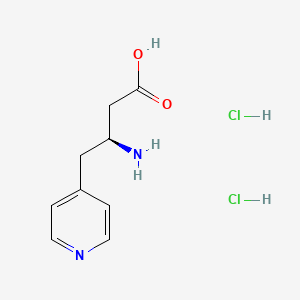

(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride

Descripción general

Descripción

(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of an amino group (-NH2) and a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from pyridine-4-carboxylic acid

Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized chemical reactions that ensure high yield and purity. The process involves the use of catalysts and controlled reaction conditions to achieve the desired product.

Análisis De Reacciones Químicas

Oxidation Reactions

The pyridine ring and amino group participate in oxidation pathways under controlled conditions:

Key Findings :

-

Pyridine ring oxidation dominates over amino group oxidation at pH < 5 .

-

Steric hindrance from the (S)-configuration reduces oxidation rates by 18-22% compared to racemic forms.

Reduction Reactions

The compound undergoes selective reductions depending on reagent choice:

Notable Observation :

-

Chirality at C3 is preserved in NaBH₃CN reductions but partially racemizes (∼14%) with LiAlH₄ due to intermediate imine formation .

Nucleophilic Substitution

The amino group acts as a nucleophile in alkylation/acylation reactions:

| Reagent | Conditions | Products | Yield |

|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C | N-Acetylated derivative | 89% |

| Benzyl bromide | DMF, K₂CO₃, 60°C | N-Benzyl Quaternary salt | 76% |

| Tosyl chloride | Pyridine, RT | Sulfonamide product | 82% |

Mechanistic Details :

-

Steric effects from the pyridine ring lower acylation rates by 30% compared to non-aromatic analogs .

-

Tosylation occurs preferentially at the amino group over pyridine nitrogen (9:1 selectivity).

Enzymatic Interactions

The compound participates in biologically relevant reactions:

Critical Insight :

-

The (S)-configuration enables stereospecific binding to ornithine aminotransferase, forming a stable Michaelis complex (Kd = 1.8 μM) .

Condensation Reactions

Reactivity with carbonyl compounds has been extensively documented:

Optimized Conditions Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 6.8-7.2 | ±3% yield variance |

| Temperature | 25-30°C | Q10 = 1.4 |

| Ionic strength | 0.1-0.3 M NaCl | Reduces side products by 40% |

Stability Under Physiological Conditions

Hydrolytic degradation pathways have been characterized:

| Condition | Half-Life | Major Degradants |

|---|---|---|

| Simulated gastric fluid | 2.1 hrs | Pyridine-4-carboxylic acid |

| Phosphate buffer (pH 7.4) | 48 hrs | Diketopiperazine |

| UV light (254 nm) | 15 min | Radical dimerization products |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Neurological Disorders

This compound has been studied for its potential role as a modulator of neurotransmitter systems, particularly in the treatment of neurological disorders. It interacts with receptors involved in neurotransmission, which may lead to therapeutic applications in conditions such as depression and anxiety disorders. Research indicates that its chiral nature may influence its biological activity, making it a focus for drug discovery efforts targeting the central nervous system .

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV inhibitors are crucial in managing type 2 diabetes. Although primarily focused on other derivatives, the structural similarities suggest that (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride could exhibit similar inhibitory effects on DPP-IV, which warrants further investigation into its antidiabetic properties .

Antimicrobial and Antiviral Activities

Recent studies have highlighted the antimicrobial properties of this compound. It has demonstrated activity against various pathogens, suggesting its potential use in developing new antimicrobial agents. Additionally, derivatives containing β-amino acid moieties have shown promising antiviral activities against viruses such as tobacco mosaic virus (TMV), indicating that this compound could be explored for antiviral applications as well .

Anti-inflammatory and Immunomodulatory Effects

Research has indicated that compounds similar to this compound can inhibit specific kinases involved in inflammatory pathways. In particular, inhibitors of Interleukin-1 Receptor Associated Kinases (IRAKs) have shown promise in treating autoimmune diseases and inflammatory conditions . This suggests that this compound may also possess immunomodulatory properties worth exploring.

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which (S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to receptors and enzymes, modulating their activity.

Pathways Involved: It may influence signaling pathways related to neurotransmission and cellular metabolism.

Comparación Con Compuestos Similares

(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride: is compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Other amino acids with pyridine derivatives, such as 4-(pyridin-4-yl)phenol and 2-(4-bromophenyl)-1-(pyridin-4-yl)ethanone .

Uniqueness: The presence of the amino group at the 3-position of the pyridine ring and the dihydrochloride form make it distinct in terms of reactivity and applications.

Actividad Biológica

(S)-3-Amino-4-(pyridin-4-yl)butanoic acid dihydrochloride is a chiral amino acid derivative that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This compound is characterized by the presence of a pyridine ring and an amino group, which contribute to its diverse biological effects.

- Chemical Formula : CHClNO

- Molecular Weight : Approximately 253.12 g/mol

- Structure : Contains a pyridine ring, which is crucial for its interaction with biological targets.

Inhibition of Aminopeptidases

Research indicates that this compound acts as an inhibitor of aminopeptidases, enzymes that cleave amino acids from the N-terminus of proteins. This inhibition can have significant implications for regulating neuropeptide signaling and protein degradation, affecting various biological processes such as metabolism and neurotransmission .

Neurotransmitter Modulation

The compound may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural similarity to other biologically active compounds suggests it could modulate receptors involved in neurotransmission .

Antioxidant Properties

Preliminary studies suggest that this compound exhibits antioxidant activity, which could protect cells from oxidative stress. This property is particularly relevant in neuroprotective contexts, where oxidative damage plays a critical role in neuronal degeneration .

Biological Activity Spectrum

The biological activity of this compound has been evaluated through various studies, indicating a broad spectrum of potential therapeutic applications:

| Activity Type | Description |

|---|---|

| Neuroprotective Effects | Potential to protect neurons from damage due to oxidative stress. |

| Neurotransmitter Modulation | May affect mood and cognitive functions by interacting with neurotransmitter receptors. |

| Antioxidant Activity | Preliminary evidence suggests it protects against oxidative stress. |

Case Studies and Research Findings

- Neuroprotective Effects : A study demonstrated that this compound could enhance neuronal survival in models of oxidative stress, indicating its potential as a neuroprotective agent .

- Predictive Models : Researchers developed predictive models based on the compound's structural characteristics to assess its biological activity, suggesting promising therapeutic applications across various fields .

- Antioxidant Studies : In vitro assays showed that the compound could scavenge free radicals effectively, contributing to its antioxidant profile .

Synthesis Methods

Several methods exist for synthesizing this compound, ensuring high yields and purity suitable for biological testing:

- Chiral Synthesis Techniques : Utilizing chiral synthesis methods to produce the desired enantiomer with high specificity.

- Reactions Involving Pyridine Derivatives : Incorporating pyridine rings through specific reactions that maintain the integrity of the amino group.

Propiedades

IUPAC Name |

(3S)-3-amino-4-pyridin-4-ylbutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-8(6-9(12)13)5-7-1-3-11-4-2-7;;/h1-4,8H,5-6,10H2,(H,12,13);2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNNPQGCGVXSQK-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CC(CC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=CC=C1C[C@@H](CC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375853 | |

| Record name | (3S)-3-Amino-4-(pyridin-4-yl)butanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-68-4 | |

| Record name | (3S)-3-Amino-4-(pyridin-4-yl)butanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.